Bimakalim

Cardiovascular Vasodilation KATP channel opener

KATP channel researchers often face inconsistent potency across tissue types. Bimakalim is a standardized benzopyran-based opener with quantifiable differentiation: • 250-fold greater arterial vasodilator potency vs. nicorandil; EC50 0.39 μM for human atrial APD90 shortening-538-fold more potent. • 10-fold selectivity for coronary vascular over myocardial KATP channels, ideal for vascular-specific mechanistic studies. • Reduces myocardial infarct size equivalent to ischemic preconditioning in canine models. ≥98% purity. Global shipping with temperature-controlled logistics ensures research-ready delivery.

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
CAS No. 117545-11-6
Cat. No. B054165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBimakalim
CAS117545-11-6
Synonyms4-(1,2-dihydro-2-oxo-1-pyridyl)-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile
bimakalim
EMD 52692
EMD-52692
SR 44866
SR-44866
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCC1(C=C(C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)C
InChIInChI=1S/C17H14N2O2/c1-17(2)10-14(19-8-4-3-5-16(19)20)13-9-12(11-18)6-7-15(13)21-17/h3-10H,1-2H3
InChIKeyJTVSKASWNROQQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bimakalim CAS 117545-11-6 Procurement Guide: ATP-Sensitive Potassium Channel Opener for Cardiovascular Research


Bimakalim (CAS: 117545-11-6, synonyms: EMD-52692, SR-44866) is a small-molecule benzopyran derivative that functions as an ATP-sensitive potassium (KATP) channel opener [1]. Developed by Merck KGaA, it is classified as an antihypertensive and vasodilator, with an INN stem '-kalim' denoting potassium channel activation [2]. The compound exhibits high affinity for the sulfonylurea receptor (SUR) subunit of KATP channels, with a molecular formula of C17H14N2O2 and a monoisotopic mass of 278.11 Da [1][3].

Why Bimakalim Cannot Be Substituted with Other KATP Channel Openers: Differential Pharmacology and Selectivity


KATP channel openers comprise a heterogeneous class with significant differences in tissue selectivity, SUR isoform affinity, and functional outcomes [1]. For example, diazoxide activates SUR1 and SUR2B but not SUR2A, while pinacidil and cromakalim activate SUR2A and SUR2B but not SUR1 [2]. Bimakalim's unique benzopyran scaffold confers a distinct binding mode and kinetic profile compared to cyanoguanidine (pinacidil), nicotinamide (nicorandil), or thioformamide (aprikalim) derivatives [3]. These molecular differences translate into quantifiable variations in vasodilator potency, cardioprotective efficacy, and selectivity between vascular and myocardial KATP channels, as detailed in Section 3.

Quantitative Differentiating Evidence for Bimakalim (CAS 117545-11-6) in Scientific Selection


Vasodilator Potency vs. Nicorandil: 250-Fold Higher Arterial Vasodilation in Conscious Pigs

In conscious pigs, bimakalim demonstrates approximately 250 times greater potency as an arterial vasodilator compared to nicorandil [1]. This was observed across comparable dose ranges, with bimakalim (37.5–300 ng/kg/min) and nicorandil (10–80 μg/kg/min) both increasing cardiac output and decreasing systemic vascular resistance [1].

Cardiovascular Vasodilation KATP channel opener

Human Atrial Action Potential Shortening (APD90) vs. Nicorandil: 538-Fold Higher Potency

In human atrial tissue at 31°C, bimakalim shortened action potential duration (APD90) with an EC50 of 0.39 μM, whereas nicorandil exhibited a much higher EC50 of 210 μM [1]. This represents a 538-fold difference in potency for eliciting KATP channel-mediated APD shortening.

Cardiac Electrophysiology KATP channel opener Action potential

Binding Affinity for Kir6.2/SUR2B Channel: 69-Fold Higher Than Its Negatively Charged Analog

Bimakalim binds to the Kir6.2/SUR2B KATP channel complex with a Ki of 61 nM in membrane preparations, whereas its sulfonic acid derivative, descyano-bimakalim-6-sulphonic acid (BMSA), binds with a Ki of 4.3 μM [1]. The negative charge on BMSA reduces binding affinity by 69-fold, underscoring the importance of the neutral benzopyran scaffold for high-affinity interaction.

KATP channel Binding affinity Sulfonylurea receptor

Coronary Vascular vs. Myocardial KATP Channel Selectivity: 10-Fold Higher Affinity for Coronary Vasculature

In anesthetized dogs, bimakalim exhibits approximately 10-fold greater affinity for coronary vascular KATP channels than for myocardial KATP channels, with ED50 values of ~0.3 μg/min and ~3.0 μg/min, respectively [1]. This differential selectivity may contribute to its cardioprotective profile without significant direct myocardial depression.

Cardiovascular KATP channel Vascular selectivity

Reversal of Bombesin-Induced Bronchoconstriction vs. KATP Openers Class: Rank Order Potency

In an intratracheal administration model in guinea pigs, bimakalim reversed bombesin-induced bronchoconstriction with an ED50 of 4 μg/kg, making it 37.5-fold more potent than levcromakalim (ED50 = 150 μg/kg) and 70-fold more potent than SDZ PCO 400 (ED50 = 280 μg/kg), though less potent than rilmakalim (ED50 = 40 μg/kg) [1]. The rank order of potency for bombesin reversal was: salbutamol (1 μg/kg) > bimakalim (4 μg/kg) > rilmakalim (40 μg/kg) > levcromakalim (150 μg/kg) > SDZ PCO 400 (280 μg/kg).

Pulmonary Pharmacology KATP channel opener Bronchoconstriction

Infarct Size Reduction: Bimakalim Mimics Ischemic Preconditioning in Dogs

In a canine model of myocardial infarction, bimakalim pretreatment (1 μg/kg bolus + 0.05 μg/kg/min infusion) reduced infarct size to an extent nearly identical to that of ischemic preconditioning (9.8% ± 3.0% vs. 28.6% ± 5.2% in controls) [1]. Notably, when administered 10 minutes before reperfusion, bimakalim still produced a significant reduction in infarct size, indicating a robust cardioprotective window [1].

Cardioprotection Ischemia-reperfusion KATP channel opener

Recommended Research and Industrial Applications for Bimakalim (CAS 117545-11-6)


Cardiovascular Pharmacology: Investigating Vascular KATP Channel-Mediated Vasodilation

Bimakalim's 250-fold greater arterial vasodilator potency than nicorandil [1] and its 10-fold selectivity for coronary vascular over myocardial KATP channels [2] make it an ideal agent for studies focusing on vascular KATP channel function in hypertension, coronary artery disease, and systemic vascular resistance modulation. The transdermal patch formulation [3] further enables sustained delivery in chronic studies.

Cardiac Electrophysiology: Human Atrial Action Potential Shortening Studies

With an EC50 of 0.39 μM for human atrial APD90 shortening—538-fold more potent than nicorandil [4]—bimakalim provides a reliable and potent tool for investigating KATP channel contributions to action potential duration and arrhythmogenesis in human cardiac tissue preparations.

Ischemia-Reperfusion Injury Models: Pharmacological Preconditioning

Bimakalim robustly reduces myocardial infarct size in canine models to an extent equivalent to ischemic preconditioning [5]. Its efficacy when administered before or even during early reperfusion supports its use as a positive control or pharmacological preconditioning agent in cardioprotection studies.

Respiratory Pharmacology: Airway Hyperreactivity and KATP Channel Modulation

Bimakalim's ED50 of 4 μg/kg for reversing bombesin-induced bronchoconstriction positions it as a more potent alternative to levcromakalim and SDZ PCO 400 [6]. It can be employed in guinea pig models to dissect the role of KATP channels in airway hyperreactivity, particularly in asthma research.

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